Cas no 50531-70-9 (1-(ALPHA-CHLOROACETYL)-1H-BENZOTRIAZOLE)

1-(α-Chloroacetyl)-1H-benzotriazole is a versatile benzotriazole derivative used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive α-chloroacetyl group enables efficient nucleophilic substitution reactions, facilitating the introduction of benzotriazole-containing moieties into target molecules. The compound’s stability under standard conditions and compatibility with a range of solvents enhance its utility in multistep synthetic routes. Its benzotriazole core contributes to chelating properties, making it valuable in coordination chemistry and catalysis. The product is characterized by high purity and consistent performance, ensuring reproducibility in research and industrial applications. Proper handling is advised due to its potential reactivity with nucleophiles.
1-(ALPHA-CHLOROACETYL)-1H-BENZOTRIAZOLE structure
50531-70-9 structure
Product Name:1-(ALPHA-CHLOROACETYL)-1H-BENZOTRIAZOLE
CAS No:50531-70-9
MF:C8H6ClN3O
MW:195.605740070343
CID:933901
PubChem ID:4271655
Update Time:2025-08-03

1-(ALPHA-CHLOROACETYL)-1H-BENZOTRIAZOLE Chemical and Physical Properties

Names and Identifiers

    • 1-(ALPHA-CHLOROACETYL)-1H-BENZOTRIAZOLE
    • 1-(benzotriazol-1-yl)-2-chloroethanone
    • 50531-70-9
    • MFCD00546451
    • BS-28708
    • SCHEMBL2494210
    • AKOS015889209
    • F50412
    • 1-( alpha -Chloroacetyl)-1H-benzotriazole
    • DTXSID60401433
    • 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one
    • 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone
    • Inchi: 1S/C8H6ClN3O/c9-5-8(13)12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2
    • InChI Key: JKWHQUFHZUCJDC-UHFFFAOYSA-N
    • SMILES: ClCC(N1C2C=CC=CC=2N=N1)=O

Computed Properties

  • Exact Mass: 195.0199395g/mol
  • Monoisotopic Mass: 195.0199395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 47.8Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 97-101 °C(lit.)
  • Solubility: Not available

1-(ALPHA-CHLOROACETYL)-1H-BENZOTRIAZOLE Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

1-(ALPHA-CHLOROACETYL)-1H-BENZOTRIAZOLE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 1-(ALPHA-CHLOROACETYL)-1H-BENZOTRIAZOLE

Recent Advances in the Study of 1-(Alpha-Chloroacetyl)-1H-Benzotriazole (CAS: 50531-70-9)

1-(Alpha-Chloroacetyl)-1H-benzotriazole (CAS: 50531-70-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules and its role in various biochemical processes. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, applications, and mechanistic insights.

A recent study published in the Journal of Medicinal Chemistry explored the use of 1-(alpha-chloroacetyl)-1H-benzotriazole as a key intermediate in the development of novel kinase inhibitors. The researchers demonstrated that this compound could be efficiently functionalized to yield derivatives with potent inhibitory activity against specific kinase targets, which are implicated in cancer and inflammatory diseases. The study also provided detailed mechanistic insights into the reactivity of the chloroacetyl group, which plays a critical role in the compound's ability to form covalent bonds with target proteins.

In another study, researchers investigated the compound's utility in peptide synthesis. The findings, published in Organic Letters, revealed that 1-(alpha-chloroacetyl)-1H-benzotriazole serves as an effective activating agent for the coupling of amino acids, enabling the efficient synthesis of complex peptides with high yields and minimal side reactions. This application is particularly relevant for the development of peptide-based therapeutics, where purity and efficiency are paramount.

Further advancements in the understanding of 1-(alpha-chloroacetyl)-1H-benzotriazole's reactivity have been reported in the context of proteomics research. A recent paper in Analytical Chemistry described its use as a chemical probe for labeling cysteine residues in proteins. The study highlighted the compound's selectivity and efficiency, making it a valuable tool for studying protein-protein interactions and post-translational modifications.

Despite these promising developments, challenges remain in optimizing the compound's stability and reactivity for broader applications. Ongoing research is focused on addressing these limitations through structural modifications and the development of novel synthetic routes. For instance, a preprint article on ChemRxiv proposed a new method for the scalable synthesis of 1-(alpha-chloroacetyl)-1H-benzotriazole, which could facilitate its wider adoption in industrial and academic settings.

In conclusion, 1-(alpha-chloroacetyl)-1H-benzotriazole (CAS: 50531-70-9) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as an intermediate and its potential applications in drug discovery, peptide synthesis, and proteomics underscore its importance. Future studies are expected to further elucidate its mechanistic properties and expand its utility in these and other areas.

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